molecular formula C19H30N2O3 B247476 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B247476
M. Wt: 334.5 g/mol
InChI Key: IBWQKZMBZKRWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as EMBP, is a piperazine derivative that has been studied for its potential use in scientific research. EMBP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to interact with dopamine receptors in the brain, specifically the D2 receptor subtype. It has been shown to modulate the release of dopamine, which is a neurotransmitter involved in various physiological processes, including movement, motivation, and reward. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to increase the release of dopamine in certain brain regions, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects, including an increase in the release of dopamine in certain brain regions, as mentioned previously. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been found to increase the activity of certain enzymes involved in the synthesis and metabolism of dopamine. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which may have implications for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages as a research tool, including its unique mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have some toxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its effects on dopamine receptors and other neurotransmitters. Finally, more studies are needed to investigate the long-term effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential toxicity in humans.

Synthesis Methods

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperidine. This intermediate is then treated with hydrochloric acid to form the final product, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a unique mechanism of action that makes it a promising candidate for further research. It has been shown to interact with dopamine receptors and modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders.

properties

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H30N2O3/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3/h6-7,13,15H,5,8-12,14H2,1-4H3

InChI Key

IBWQKZMBZKRWIN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC

Origin of Product

United States

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